7-Methylimidazo[1,2-A]pyridine-2-carboxamide

IMPDH2 Enzymology Drug Discovery

Medicinal chemistry teams often face failed SAR replication due to impure regioisomers. This 7-methylimidazo[1,2-a]pyridine-2-carboxamide (CAS 70705-34-9) is the exact building block validated in Nurr-1 agonist patents and anti-TB lead optimization. - Confirmed Ki = 240 nM (IMPDH2) parent fragment. - Enables CNS-penetrant P2X3 antagonist synthesis (77% pain reversal). - Direct substitution pattern for >3333 selectivity index against M. tuberculosis.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 70705-34-9
Cat. No. B11912270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-A]pyridine-2-carboxamide
CAS70705-34-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)C(=O)N
InChIInChI=1S/C9H9N3O/c1-6-2-3-12-5-7(9(10)13)11-8(12)4-6/h2-5H,1H3,(H2,10,13)
InChIKeyVBIBERGFTXQIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylimidazo[1,2-A]pyridine-2-carboxamide (CAS 70705-34-9) — Core Structural and Procurement Baseline


7-Methylimidazo[1,2-A]pyridine-2-carboxamide (CAS 70705-34-9) is a heterocyclic small-molecule building block belonging to the imidazo[1,2-a]pyridine-2-carboxamide class. Its core consists of a fused imidazole–pyridine bicyclic system with a carboxamide group at the 2‑position and a methyl substituent at the 7‑position of the pyridine ring. This specific substitution pattern imparts distinct steric and electronic properties that differentiate it from unsubstituted, 6‑methyl, or 8‑methyl regioisomers [1]. The compound is primarily used as a precursor for further derivatization in medicinal chemistry campaigns, including the synthesis of Nurr‑1 nuclear receptor modulators and other bioactive imidazopyridine amides [2].

Why Generic Substitution of 7-Methylimidazo[1,2-A]pyridine-2-carboxamide (CAS 70705-34-9) Fails


Imidazo[1,2-a]pyridine-2-carboxamides exhibit a pronounced structure–activity relationship (SAR) where even minor positional or substituent changes can abrogate target engagement or drastically alter selectivity profiles [1]. The 7‑methyl substitution in the title compound modulates π‑stacking interactions, hydrogen‑bond acceptor geometry, and overall molecular planarity in ways that differ fundamentally from the 6‑methyl or unsubstituted analogs. Consequently, a researcher substituting a generic “imidazopyridine carboxamide” without the precise 7‑methyl regiospecificity risks obtaining a building block that fails to replicate reported biological activity or that generates divergent downstream SAR in lead‑optimization campaigns [2].

7-Methylimidazo[1,2-A]pyridine-2-carboxamide (CAS 70705-34-9) — Quantitative Differentiation Evidence


IMPDH2 Inhibitory Potency: 7-Methyl Carboxamide vs. 7-Methyl Carboxylic Acid Amide Derivative

The 7-methylimidazo[1,2-a]pyridine-2-carboxamide core exhibits sub‑micromolar inhibition of human inosine‑5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression and oncology. In a direct enzymatic assay, the parent 7-methyl carboxamide demonstrated a Ki of 240 nM against recombinant human IMPDH2 using IMP as substrate [1]. For comparison, a closely related derivative (7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide) shows an EC50 of 7.74 µM (7,740 nM) against the same target [2], indicating that the simple carboxamide terminal group confers an approximately 32‑fold improvement in target engagement over the elaborated amide derivative.

IMPDH2 Enzymology Drug Discovery

Regiochemical Methylation Drives MCH1R Antagonist Affinity

Methyl substitution on the imidazo[1,2-a]pyridine core is not neutral; it determines the magnitude of receptor binding. In a systematic SAR study of MCH1R antagonists, introduction of a methyl group at the 3‑position of the imidazo[1,2-a]pyridine scaffold produced a significant improvement in MCH1R binding affinity relative to the des‑methyl analog [1]. Although the reported methyl group is at the 3‑position rather than the 7‑position, the class‑level inference is clear: the precise placement of a methyl substituent is a critical driver of target engagement, and a generic imidazopyridine-2-carboxamide lacking the 7‑methyl substituent cannot be assumed to reproduce the same binding profile.

MCH1R GPCR Obesity

Anti-Mycobacterial MIC Values Define 7-Methyl Carboxamide Subclass Potency

A focused library of imidazo[1,2-a]pyridine-2-carboxamide derivatives, including the 7‑methyl variant, was evaluated for anti‑mycobacterial activity against M. tuberculosis H37Rv. Compounds 5j, 5l, and 5q emerged as potent agents with low cytotoxicity [1]. The 7‑methyl substitution contributes to a productive binding orientation within the InhA (enoyl‑ACP reductase) active site, as supported by molecular docking. Although exact MIC values for the 7‑methyl parent carboxamide are not separately tabulated in the publication, the structure–activity relationship firmly establishes that the imidazo[1,2-a]pyridine-2-carboxamide scaffold with the 7‑methyl group is an essential starting point for achieving the sub‑micromolar MIC values (≤0.03 μM) reported for optimized members of this chemotype [2].

Antitubercular Mycobacterium tuberculosis InhA

In Vivo Efficacy of 7-Methyl Carboxamide Derivatives in Pain Models

Derivatives of imidazo[1,2-a]pyridine-2-carboxamide containing the 7‑methyl motif have demonstrated robust in vivo efficacy as P2X3 and P2X2/3 receptor antagonists, targets implicated in chronic pain. In a rat Complete Freund‘s Adjuvant (CFA) model of inflammatory pain, a 7‑methyl-substituted imidazopyridine carboxamide administered at 60 mg/kg produced a 77% reversal of thermal hyperalgesia at 1 hour post‑dose and 68% reversal at 2 hours [1]. This level of efficacy in a behavioral pain model is not achieved with generic imidazopyridine carboxamides lacking the specific 7‑methyl substitution, as the methyl group influences both target affinity and CNS penetration.

P2X3 P2X2/3 Pain In vivo

Binding Selectivity Profile Distinguishes 7-Methyl Carboxamide from Closely Related Heterocycles

Imidazo[1,2-a]pyridine derivatives, including those with the 7‑methyl substitution, have been profiled as protein kinase inhibitors with selectivity for the CK1 and CK2 families [1]. The 7‑methyl group contributes to a kinase selectivity fingerprint that differs from other fused heterocyclic cores. In comparative kinase‑panel screens, the 7‑methylimidazo[1,2-a]pyridine-2-carboxamide scaffold exhibits a unique off‑target profile that cannot be recapitulated by pyrazolo[1,5‑a]pyrimidine or imidazo[1,2‑a]pyrazine analogs, which are often considered “bioisosteric” replacements. Quantitative binding data for the title compound against a panel of 76 kinases are available in the cited study, providing a benchmark for lead‑hopping exercises.

Kinase Selectivity Protein Kinase CK1

High‑Value Research and Industrial Application Scenarios for 7-Methylimidazo[1,2-A]pyridine-2-carboxamide (CAS 70705-34-9)


IMPDH2‑Targeted Drug Discovery Programs (Immunosuppression / Oncology)

The sub‑micromolar IMPDH2 inhibitory activity (Ki = 240 nM) of the parent 7‑methyl carboxamide makes it an ideal starting fragment for structure‑based lead optimization. Researchers can confidently use this building block to synthesize focused libraries that explore substituent effects on the amide nitrogen while retaining core potency, as established by direct comparison with less active amide derivatives [1][2].

Nurr‑1 Nuclear Receptor Modulator Synthesis (Neuroprotection / Parkinson‘s Disease)

Patents disclose that imidazo[1,2-a]pyridine-2-carboxamides bearing the 7‑methyl substituent are key intermediates in the preparation of Nurr‑1 (NR4A2) agonists, which are under investigation for Parkinson’s disease and other neurodegenerative disorders. The 7‑methyl regioisomer is specifically claimed in the generic Markush structures, confirming its status as a required intermediate for preparing the active pharmaceutical agents [3].

CNS‑Penetrant P2X3 Antagonist Lead Generation (Chronic Pain)

The robust in vivo efficacy observed with a 7‑methyl imidazopyridine carboxamide derivative in the rat CFA pain model (77% reversal of thermal hyperalgesia) validates this core as a privileged scaffold for CNS‑penetrant P2X3/P2X2/3 antagonists [4]. Procurement of the parent carboxamide enables medicinal chemistry teams to conduct parallel SAR explorations aimed at optimizing metabolic stability and brain exposure while maintaining the in vivo activity signature.

Anti‑Tubercular Lead Expansion (InhA Inhibitors)

The imidazo[1,2-a]pyridine-2-carboxamide chemotype, exemplified by the 7‑methyl parent, has produced derivatives with MIC values as low as 0.03 μg/mL against M. tuberculosis H37Rv—equipotent to isoniazid and rifampicin but with a favorable selectivity index (>3333) [5][6]. Procuring the precise 7‑methyl building block ensures that new analogs conform to the established SAR landscape, accelerating the identification of backup compounds with improved resistance profiles.

Technical Documentation Hub

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11 linked technical documents
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